

Enniatin A1 chemical structure and properties

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Enniatin A1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and mechanisms of action of **Enniatin A1**. It includes a summary of quantitative data, detailed experimental methodologies from cited literature, and visualizations of key biological pathways.

Chemical Structure and Identity

Enniatin A1 is a cyclic hexadepsipeptide, a class of mycotoxins produced by various species of Fusarium fungi.[1][2] Its structure consists of alternating D- α -hydroxyisovaleric acid and N-methyl-L-amino acid residues. Specifically, the **Enniatin A1** molecule is formed by the formal cyclocondensation of one N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-valine unit and two N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-isoleucine units.[3]

The chemical identity of **Enniatin A1** is defined by the following identifiers:

- IUPAC Name: (3S,6R,9S,12R,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone[3]
- Synonym: cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal][1]
- CAS Number: 4530-21-6[1][3]



Physicochemical Properties

Enniatin A1 is a white powder with the properties summarized in the table below.[1] It is generally soluble in organic solvents like ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but is insoluble in water.[1][4] For stable storage, it is recommended to keep the compound sealed at -20°C.[4]

Property	Value	Reference(s)
Molecular Formula	C35H61N3O9	[1][3]
Molecular Weight	667.89 g/mol	[1][3]
Appearance	White powder	[1]
Purity (typical)	≥95% to ≥98%	[1][4]
Solubility	Soluble in ethanol, methanol, DMF, DMSO; Insoluble in water	[1][4]
LogP	3.74630	
Storage Temperature	-20°C	[4]

Biological Activity and Mechanism of Action

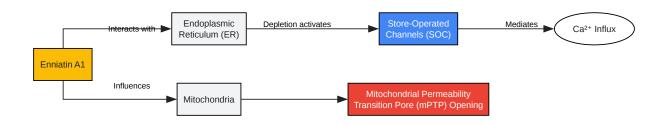
Enniatin A1 exhibits a broad spectrum of biological activities, including cytotoxic, antibiotic, antifungal, and insecticidal properties.[1][4] Its potential as an anticancer agent is an area of active research, attributed to its ability to induce apoptosis in various human cancer cell lines. [1]

Ionophoric Activity and Calcium Homeostasis

Traditionally, enniatins have been classified as ionophores that embed within cellular membranes to transport monovalent cations like K⁺, Na⁺, and Ca²⁺, thereby disrupting cellular ion gradients and mitochondrial function.[3][4] However, recent studies indicate a more nuanced mechanism for **Enniatin A1**. It is suggested that **Enniatin A1** is not a direct Ca²⁺ ionophore but rather induces Ca²⁺ influx through store-operated channels (SOC).[5][6] This process appears to be influenced by the mitochondrial state.[5] Furthermore, **Enniatin A1** can



alter mitochondrial function by inducing the opening of the mitochondrial permeability transition pore.[5]



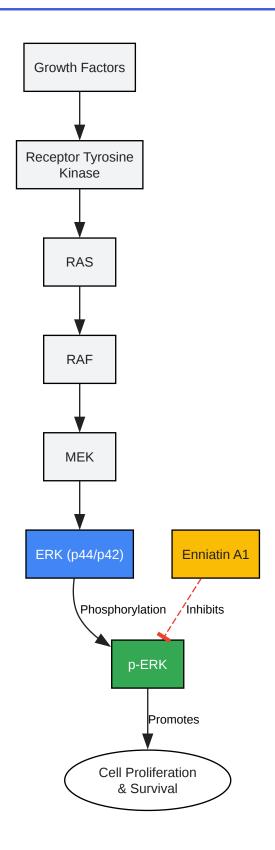
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Caption: Proposed mechanism of **Enniatin A1** on calcium homeostasis.

Inhibition of ERK Signaling Pathway

Enniatin A1 has been demonstrated to induce apoptotic cell death in H4IIE hepatoma cells, a process accompanied by the inhibition of the Extracellular signal-Regulated Kinase (ERK) signaling pathway.[4] Specifically, it diminishes the phosphorylation of ERK (p44/p42), a key step in a pathway crucial for cell proliferation and survival.[4]





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Caption: Inhibition of the ERK signaling pathway by Enniatin A1.



Other Biological Targets

Enniatin A1 is also an inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism, with a reported IC $_{50}$ value of 49 μ M in rat liver microsomes.

Quantitative Biological Data

The biological effects of **Enniatin A1** have been quantified in various in vitro and in vivo models. The following table summarizes key data points.

Parameter	Cell Line / Model	Value	Reference(s)
IC50 (ACAT Inhibition)	Rat Liver Microsomes	49 μΜ	
IC ₅₀ (Cytotoxicity, 24h)	Caco-2 cells	12.3 μΜ	[7]
Limit of Quantification (LOQ)	Pig Plasma	0.1 ng/mL	[8]
No-Observed- Adverse-Effect Level (NOAEL, 28-day)	CD1 Mice (Enniatin complex)	20 mg/kg/day	[9]

Experimental Protocols

This section details methodologies cited in the literature for the production, purification, quantification, and in vivo evaluation of **Enniatin A1**.

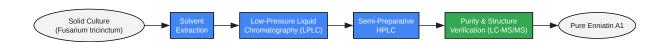
Production and Purification

A common method for producing enniatins involves solid-state fermentation followed by chromatographic purification.

- Fungal Culture: Fusarium tricinctum is grown on a solid medium, such as corn or potato dextrose broth (PDB).[7][10]
- Extraction: The fungal culture is extracted with a solvent like hexane.[11]



- Purification: The crude extract undergoes purification using low-pressure liquid chromatography (LPLC) with a reverse-phase column (e.g., Amberlite XAD-7), followed by semi-preparative High-Performance Liquid Chromatography (HPLC).[7]
- Verification: The purity and structure of the isolated Enniatin A1 are confirmed using analytical HPLC and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]
 [10]



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Caption: General workflow for the purification of **Enniatin A1**.

Quantification in Biological Matrices (Pig Plasma)

A sensitive method for quantifying **Enniatin A1** in plasma has been developed using LC-MS/MS.[8]

- Sample Preparation: A deproteinization step is performed on the plasma sample using acetonitrile.
- Clean-up: The supernatant is evaporated, and the resulting dry residue is resuspended in an acetonitrile/water solution (e.g., 80/20, v/v).
- Analysis: The prepared sample is analyzed by liquid chromatography combined with heated electrospray ionization tandem mass spectrometry. The method is validated using matrixmatched calibration graphs.[8]

In Vivo Toxicity Study (28-Day Oral Dose in Mice)

A study evaluating the repeated-dose toxicity of an enniatin complex (containing **Enniatin A1**) was conducted in CD1(ICR) mice.[9]

 Test Substance: A mixture of Enniatin B, Enniatin B1, and Enniatin A1 at a ratio of 4:4:1 was administered.



- Dosing: Male and female mice received daily oral doses of 0 (vehicle), 0.8, 4, and 20 mg/kg body weight for 28 days.
- Parameters Monitored: In-life parameters, food consumption, body and organ weights, hematology, blood biochemistry, and histopathology were assessed.[9]

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